![molecular formula C6H7NO2S B2977046 5-Isopropylidene-thiazolidine-2,4-dione CAS No. 5835-47-2](/img/structure/B2977046.png)
5-Isopropylidene-thiazolidine-2,4-dione
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Overview
Description
5-Isopropylidene-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the class of thiazolidinediones . It consists of a five-membered C3NS ring . Thiazolidinediones, also known as glitazones, are used in the treatment of diabetes mellitus type 2 .
Synthesis Analysis
Thiazolidinediones are synthesized using various methods. Conventional methods often involve the use of various catalysts and organic solvents, which can be environmentally harmful . A green synthesis method has been developed that uses deep eutectic solvents in the synthesis of thiazolidinedione derivatives . These solvents act as both solvents and catalysts . The synthesis of 19 thiazolidinedione derivatives was achieved with yields ranging from 21.49% to 90.90% .Molecular Structure Analysis
The molecular formula of 5-Isopropylidene-thiazolidine-2,4-dione is C6H7NO2S . It is a five-membered heterocyclic compound that contains one nitrogen and one sulfur atom . The presence of sulfur enhances its pharmacological properties .Chemical Reactions Analysis
Thiazolidinediones show a wide range of biological activities due to their chemical structure . They have been found to inhibit lipid peroxidation and soy lipoxygenase enzyme activity . The antioxidant activity of these compounds has also been determined by the ABTS and DPPH methods .Physical And Chemical Properties Analysis
The molecular weight of 5-Isopropylidene-thiazolidine-2,4-dione is 157.193 g/mol .Scientific Research Applications
Antidiabetic Applications
Thiazolidinediones are known for their antidiabetic potential . They act as insulin sensitizers and are particularly effective in treating hyperglycemia without causing hypoglycemia by stimulating the peroxisome proliferator-activated receptor-γ (PPAR-γ) .
Antioxidant Activity
These compounds can exhibit antioxidant properties , especially when they include a phenolic OH moiety, which may enhance their overall antioxidant activity .
Antimicrobial and Anticancer Potential
The presence of various substituents on aliphatic or aromatic amines used in the synthesis of thiazolidinedione derivatives can significantly impact their antimicrobial, anticancer, and antioxidant potential .
Enzyme Inhibition
Thiazolidinedione derivatives have been shown to inhibit lipoxygenase (LOX) activity, which is involved in the inflammatory response. This suggests potential applications in anti-inflammatory therapies .
Microbial Strain Inhibition
Some derivatives have been synthesized and screened against different microbial strains to determine their minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs), indicating their use in microbial infection control .
Safety And Hazards
Future Directions
Thiazolidinediones have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
5-propan-2-ylidene-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3(2)4-5(8)7-6(9)10-4/h1-2H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWVABKYNPDNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)NC(=O)S1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropylidene-thiazolidine-2,4-dione |
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